Product packaging for Flexuosol A(Cat. No.:CAS No. 205440-11-5)

Flexuosol A

Cat. No.: B12774399
CAS No.: 205440-11-5
M. Wt: 906.9 g/mol
InChI Key: GLQOGVYZTTVYKZ-NNJXGGENSA-N
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Description

Flexuosol A is a naturally occurring oligostilbenoid, specifically identified as a resveratrol tetramer, isolated from the plant species Vitis flexuosa . This chemical compound belongs to a class of polyphenols known for their complex structures and potential bioactivities . In scientific studies, this compound has been investigated for its cytotoxic properties. Research profiling compounds from Dryobalanops species found that this compound was evaluated for its cytotoxic effects on various human cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), colon cancer (HT-29), and alveolar carcinoma (A-549) cells . This highlights its relevance in anticancer research, particularly in screening for compounds that induce apoptosis and cell cycle arrest. The structure of this compound has been elucidated through spectral methods, confirming its tetrastilbenoid nature . Its defined molecular architecture provides a foundation for structure-activity relationship (SAR) studies and research into its mechanism of action. Researchers utilize this compound as a standard in phytochemical studies and as a probe for investigating the biological activities of resveratrol oligomers. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H42O12 B12774399 Flexuosol A CAS No. 205440-11-5

Properties

CAS No.

205440-11-5

Molecular Formula

C56H42O12

Molecular Weight

906.9 g/mol

IUPAC Name

5-[(2R,3R)-4-[(2S,3S,5R,6R)-5-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C56H42O12/c57-34-10-1-28(2-11-34)3-18-43-50-46(67-54(29-4-12-35(58)13-5-29)48(50)32-19-38(61)23-39(62)20-32)27-47-51(43)53(56(68-47)31-8-16-37(60)17-9-31)44-25-42(65)26-45-52(44)49(33-21-40(63)24-41(64)22-33)55(66-45)30-6-14-36(59)15-7-30/h1-27,48-49,53-65H/b18-3+/t48-,49-,53+,54+,55+,56-/m1/s1

InChI Key

GLQOGVYZTTVYKZ-NNJXGGENSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O

Origin of Product

United States

Phytochemical Analysis and Natural Occurrence of Flexuosol a

Botanical Sources and Geographic Distribution

The presence of Flexuosol A has been confirmed in the plant kingdom, primarily within the Vitaceae family. While other plant families are known for producing a variety of stilbenoids, the documented source of this compound remains specific.

Vitis flexuosa, a species of liana in the grape family, is the definitive botanical source from which this compound was first isolated. wikipedia.orgwikipedia.orgacs.org The compound, a novel tetrastilbenoid at the time of its discovery, was extracted from the stems of this plant. acs.orgacs.org Along with this compound, other known stilbenoids were also identified, including gnetin A, (+)-ε-viniferin, vitisin A, and hopeaphenol. acs.orgnih.gov

This plant species has an extensive native range across Asia's tropical and temperate zones. wikipedia.org Its geographic distribution is detailed in the table below. wikipedia.org

RegionCountries/Specific Areas
East Asia Taiwan; the Koreas; Hong Kong; China (provinces of Anhui, Fujian, Gansu, Guangdong, Guangxi, Guizhou, Henan, Hubei, Hunan, Jiangsu, Jiangxi, Shaanxi, Shandong, Sichuan, Yunnan, and Zhejiang); Japan (prefectures of Hokkaido, Honshu, Kyushu, Shikoku, and the Ryukyu Islands). wikipedia.org
Southeast Asia Laos, Thailand, and Vietnam. wikipedia.org
Malesia The Philippines. wikipedia.org
Indian Subcontinent India (states of Assam, Himachal Pradesh, Jammu and Kashmir, Manipur, Uttar Pradesh, and West Bengal); Nepal; northern Pakistan. wikipedia.org

Vitis flexuosa is typically found in woodlands in the hills and mountains within these regions. pfaf.org

The genus Dryobalanops, belonging to the Dipterocarpaceae family, comprises seven species found in Western Malesia. bohrium.com These large emergent trees are well-known sources of timber and aromatic resins, such as camphor (B46023). wikipedia.org Phytochemical investigations of this genus have revealed the presence of various resveratrol (B1683913) oligomers, a class of compounds to which this compound belongs. bohrium.comwikipedia.org However, to date, this compound itself has not been reported from Dryobalanops species. The stem bark of Dryobalanops aromatica, for instance, has been found to contain bergenin, malaysianol A, laevifonol, ampelopsin E, α-viniferin, ε-viniferin, and diptoindonesin A. wikipedia.org

This species is endemic to Borneo and is found in Brunei Darussalam, Sabah and Sarawak in Malaysia, and Kalimantan, Indonesia. wikipedia.orgcabidigitallibrary.org It is a prominent emergent tree, reaching heights of up to 80 meters, and typically grows in mixed dipterocarp forests on clay-rich soils at altitudes up to 700 meters. wikipedia.orgnparks.gov.sg

Commonly known as the Borneo camphor tree, this species is native to Sumatra, Peninsular Malaysia, and Borneo. wikipedia.orgmybis.gov.mykew.org It thrives in mixed dipterocarp forests on deep, humic, yellow sandy soils and can grow to heights of 65 meters or more. wikipedia.org Its distribution is generally localized within these areas. cabidigitallibrary.org

This species is found in Peninsular Malaysia and Borneo. wikipedia.orgmindat.org It is a large tree that can grow up to 65 meters tall and is typically found in mixed dipterocarp forests on shallow, leached soils over sandstone and shale at altitudes up to 700 meters. wikipedia.orgtropicaltimber.info In Peninsular Malaysia, it has been documented in several forest reserves in Johore. researchgate.net

Dryobalanops Species (Dipterocarpaceae)

Advanced Isolation and Purification Methodologies

The isolation of pure natural products like this compound from complex plant extracts is a critical and evolving field. nih.gov Methodologies range from traditional chromatographic techniques to modern, high-resolution strategies.

The original isolation of this compound from the stems of Vitis flexuosa employed a multi-step process, as summarized in the table below. acs.orgacs.org

StepProcedureDetails
1. Extraction Solvent ExtractionDried and powdered stems (980 g) were extracted with acetone (B3395972) at room temperature. acs.orgacs.org
2. Partitioning Liquid-Liquid PartitionThe resulting acetone extract (90 g) was partitioned between ethyl acetate (B1210297) and water to yield an ethyl acetate fraction (58 g). acs.orgacs.org
3. Chromatography Column ChromatographyThe ethyl acetate residue was subjected to column chromatography over a silica (B1680970) gel stationary phase. acs.orgacs.org
4. Elution Gradient ElutionThe column was eluted with mixtures of n-hexane and ethyl acetate with increasing polarity to separate the constituent compounds. acs.orgacs.org

This classical approach, centered on column chromatography, is effective but can be labor-intensive. Modern phytochemical isolation has seen a significant evolution, now often integrating advanced, high-resolution techniques. nih.govresearchgate.net

Contemporary strategies frequently employ preparative high-performance liquid chromatography (HPLC), which has become a cornerstone for the purification of natural products. springernature.com The development of an isolation method often begins at the analytical scale, using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with detectors like mass spectrometry (MS) and UV photodiode array (PDA) to create a detailed profile of the extract. nih.gov This analytical data allows for the targeted isolation of specific compounds.

Using specialized software, the optimized separation conditions determined at the analytical scale can be precisely transferred to the semi-preparative or preparative scale. nih.govsemanticscholar.org This ensures high resolution and predictability in the purification process. nih.gov Techniques such as reversed-phase HPLC are commonly used for their robustness and compatibility with MS detection. nih.govspringernature.com The use of various detectors, including MS, evaporative light scattering detectors (ELSD), and even nuclear magnetic resonance (NMR), helps to accurately monitor the separation and guide the collection of pure compounds. nih.gov

Chromatographic Fractionation Techniques

The purification of this compound from the crude plant extract relies on a combination of chromatographic methods. An initial fractionation of the acetone extract is typically performed using liquid-liquid partitioning, for instance, between ethyl acetate and water, to separate compounds based on their polarity. acs.org The ethyl acetate fraction, which contains this compound, is then subjected to column chromatography. acs.org

Silica gel is a commonly used stationary phase for the column chromatography of stilbenoids. acs.org The separation is achieved by eluting the column with a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate mixtures. acs.org This process allows for the separation of compounds based on their differential adsorption to the silica gel, leading to the isolation of this compound as a brown solid. acs.org

Table 1: Chromatographic Techniques for this compound Isolation

TechniqueStationary PhaseMobile PhasePurpose
Column ChromatographySilica Geln-hexane-EtOAc mixtures of increasing polaritySeparation of compounds from the ethyl acetate fraction. acs.org

Spectroscopic Structural Elucidation Paradigms

Mass Spectrometry (MS): Positive Fast Atom Bombardment Mass Spectrometry (FABMS) has been used to determine the molecular weight of this compound. acs.org This technique revealed an [MH]⁺ ion at m/z 907, which, in conjunction with NMR data, led to the determination of its molecular formula as C₅₆H₄₂O₁₂. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the detailed structure of this compound. acs.org ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. acs.org Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of protons, which is essential for establishing the relative stereochemistry of the molecule. acs.org For instance, NOE correlations between H-8a and H-8b confirmed their spatial vicinity. acs.org

Ultraviolet (UV) and Infrared (IR) Spectroscopy: UV spectroscopy of this compound shows absorption maxima at 284 and 322 nm, which are characteristic of the stilbenoid chromophore. acs.org The IR spectrum displays absorption bands at 3434 cm⁻¹ (hydroxyl groups), 1614, 1605, and 1515 cm⁻¹ (aromatic rings), and 960 cm⁻¹ (trans-olefinic bond), providing further evidence for the presence of key functional groups. acs.org

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FindingsReference
Positive FABMS[MH]⁺ ion at m/z 907, Molecular Formula: C₅₆H₄₂O₁₂ acs.org
¹H NMRProvided data on proton chemical shifts and coupling constants. acs.org
¹³C NMRRevealed the carbon skeleton of the molecule. acs.org
UV SpectroscopyAbsorption maxima at 284 and 322 nm. acs.org
IR SpectroscopyAbsorption bands at 3434, 1614, 1605, 1515, and 960 cm⁻¹. acs.org

Elucidation of Flexuosol a Biosynthetic Pathways

Resveratrol (B1683913) as a Core Biosynthetic Precursor

The fundamental building block for Flexuosol A and other stilbenoids is resveratrol. nih.govwikipedia.org Stilbenoids are synthesized in plants through the phenylpropanoid pathway. nih.govnih.gov The process begins with the amino acid phenylalanine, which is converted to cinnamate (B1238496) and then to p-coumaroyl-CoA. nih.govresearchgate.net Stilbene (B7821643) synthase, a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of resveratrol (trans-3,5,4′-trihydroxystilbene). nih.govresearchgate.net

Resveratrol itself is a phytoalexin, a compound produced by plants as a defense mechanism against biotic and abiotic stresses such as fungal infections or UV radiation. nih.govnih.gov Its accumulation often precedes the formation of more complex oligomers. nih.gov this compound is a tetrastilbenoid, meaning it is composed of four resveratrol units that have been chemically linked and rearranged. acs.orgacs.org The isolation of this compound alongside resveratrol and its dimers and other tetramers in Vitis flexuosa provides strong biogenetic evidence for resveratrol's role as the foundational precursor. acs.orgacs.org

ComponentDescriptionRole in Biosynthesis
Phenylalanine An amino acid.The initial starting material for the phenylpropanoid pathway. nih.gov
p-Coumaroyl-CoA An activated phenylpropanoid derivative.A direct precursor that condenses with malonyl-CoA. researchgate.net
Malonyl-CoA A two-carbon donor molecule.Three units condense with p-coumaroyl-CoA to form the stilbene scaffold. researchgate.net
Resveratrol A trihydroxystilbene (C₁₄H₁₂O₃).The core monomeric unit that undergoes oligomerization to form this compound. acs.orgnih.gov

Enzymatic Mechanisms and Catalysis in Oligomerization

The transformation of resveratrol monomers into complex oligomers like this compound is not a spontaneous process but is catalyzed by specific enzymes that control the regio- and stereoselectivity of the coupling reactions. nih.govresearchgate.net

The biosynthesis of resveratrol, the necessary precursor for this compound, is regulated by the expression and activity of stilbene synthase (STS). researchgate.netnih.gov STS genes are typically induced in response to environmental stressors. nih.govnih.gov For example, fungal infection, exposure to toxins, or UV radiation can significantly increase the transcription of STS genes, leading to a rapid accumulation of resveratrol in plant tissues. nih.gov This stress-induced production of the resveratrol monomer provides the necessary pool of substrates for subsequent enzymatic oligomerization into more complex defense compounds like this compound. nih.govnih.gov

Once resveratrol is synthesized, its oligomerization is initiated through oxidative coupling reactions. nih.govwikipedia.org These reactions are often mediated by oxidoreductase enzymes such as plant peroxidases and laccases. nih.govacs.org Horseradish peroxidase (HRP) is a well-studied enzyme used in biomimetic studies to synthesize stilbenoid oligomers from resveratrol. nih.govresearchgate.net HRP, in the presence of an oxidant like hydrogen peroxide, catalyzes the one-electron oxidation of the phenolic hydroxyl groups on resveratrol. nih.govwikipedia.org This generates phenoxyl radicals, which are reactive intermediates. wikipedia.orgresearchgate.net These radicals can then couple with other resveratrol molecules (or radicals) to form carbon-carbon or carbon-oxygen bonds, leading to the formation of dimers and higher-order oligomers. nih.govwikipedia.org This enzymatic catalysis is crucial for controlling the formation of specific isomers and linkage types found in natural products like this compound. nih.gov

Enzyme/ProcessFunctionMechanism
Stilbene Synthase (STS) Catalyzes the formation of resveratrol. researchgate.netCondenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov
Peroxidases (e.g., HRP) Catalyze the oxidative coupling of resveratrol units. nih.govresearchgate.netGenerate phenoxyl radicals from resveratrol via one-electron oxidation, enabling dimerization and oligomerization. wikipedia.orgwikipedia.org

Molecular Rearrangements and Condensation Types

The construction of the complex this compound scaffold involves a series of specific condensation events and subsequent intramolecular rearrangements.

The first step in the oligomerization of resveratrol is the formation of dimers. nih.govresearchgate.net Through the peroxidase-mediated oxidative coupling described above, two resveratrol molecules can join to form various dimeric structures. nih.govacs.org One of the most significant and commonly occurring dimers is (+)-ε-viniferin, which features a dihydrobenzofuran ring system. nih.govnih.gov ε-Viniferin is considered a major intermediate in the biosynthesis of more complex stilbenoids. nih.gov Its co-isolation with this compound from Vitis flexuosa strongly suggests it serves as a building block for the tetramer. acs.org Another resveratrol dimer, δ-viniferin, is also produced in plants under stress and results from a different mode of oxidative coupling. nih.govacs.org

The final assembly of the this compound tetramer is hypothesized to occur through the coupling of two dimeric intermediates, such as two molecules of ε-viniferin, or the coupling of a dimer with another dimer. This creates a larger, more complex C56 skeleton. acs.orgacs.org The formation of the specific heterocyclic ring systems within the this compound structure is believed to proceed through intramolecular cyclization reactions. acs.org

A key proposed mechanism for the formation of one of the dihydrofuran rings in the final structure is an intramolecular oxa-conjugate addition, also known as an oxa-Michael addition. nsf.govsemanticscholar.org In this type of reaction, a nucleophilic hydroxyl group (-OH) within the large tetrastilbenoid precursor attacks an electron-deficient carbon-carbon double bond (an α,β-unsaturated system) elsewhere in the same molecule. nsf.govnih.gov This cyclization event forms a stable five-membered oxygen-containing ring, a structural feature of this compound. acs.orgacs.org The specific stereochemistry of this compound is determined by the enzymatic control and the conformational folding of the precursor molecule during this ring-closing step. acs.org

Intermediate/ProcessDescriptionMechanism
ε-Viniferin A resveratrol dimer with a dihydrobenzofuran moiety. researchgate.netFormed via peroxidase-catalyzed oxidative coupling of two resveratrol units. acs.org Serves as a key intermediate. nih.gov
Intramolecular Oxa-Conjugate Addition A ring-forming chemical reaction.A hydroxyl group within the tetrameric precursor attacks a double bond to form a heterocyclic ring, finalizing the this compound structure. nsf.govsemanticscholar.org

Analysis of Specific Inter-Unit Linkages (e.g., C8-C14, C8-C8, C3-C8, O13-C8, C14-C8 Types)

The intricate structure of this compound, a resveratrol tetramer, is a result of the precise formation of various inter-unit linkages between resveratrol monomers. The biosynthesis of such oligostilbenoids is believed to proceed through phenolic oxidative coupling, a process catalyzed by enzymes like peroxidases and laccases. um.edu.my This fundamental mechanism involves the generation of radical species from resveratrol units, which then couple to form a diverse array of dimeric and higher oligomeric structures. um.edu.my The specific linkages found in this compound are a testament to the regioselectivity of these enzymatic reactions.

The formation of these linkages is a critical step in the biosynthetic pathway, dictating the final three-dimensional structure and, consequently, the biological activity of the resulting oligomer. While the precise enzymatic machinery responsible for the synthesis of this compound has not been definitively elucidated, the analysis of its structure provides significant insights into the types of linkages formed.

The diversity of coupling modes in oligostilbenoids leads to a vast structural complexity. thieme-connect.com In vitro biomimetic syntheses of resveratrol dimers have demonstrated that the type of oxidant and solvent system can influence the regioselectivity of the coupling reaction, yielding different linkage types. thieme-connect.comnih.gov For instance, the use of different metal oxidants can favor the formation of either C-C or C-O linkages at specific positions on the stilbene backbone. thieme-connect.com

The following table summarizes the key inter-unit linkages that are biosynthetically plausible in the formation of this compound and other oligostilbenoids, based on established patterns of resveratrol oligomerization.

Linkage TypeConnecting AtomsDescriptionPutative Enzymatic Catalyst
C8-C14 Carbon-CarbonA common linkage in the formation of oligostilbenoids, connecting the C8 of one resveratrol unit to the C14 of another.Peroxidases, Laccases
C8-C8 Carbon-CarbonThis linkage type leads to the formation of a bond between the C8 positions of two resveratrol units.Peroxidases, Laccases
C3-C8 Carbon-CarbonA linkage connecting the C3 of one resveratrol unit to the C8 of another, contributing to the structural diversity of oligomers.Peroxidases, Laccases
O13-C8 Carbon-OxygenAn ether linkage formed between the hydroxyl group at C13 of one unit and the C8 of another.Peroxidases, Laccases
C14-C8 Carbon-CarbonSimilar to the C8-C14 linkage, this connects the C14 of one unit to the C8 of another, often resulting in a dihydrofuran ring.Peroxidases, Laccases

Post-Synthetic Modifications and Derivatization within Biosynthesis

Following the assembly of the core tetrameric scaffold of this compound through oxidative coupling, it is plausible that the molecule undergoes further enzymatic modifications. Such post-synthetic modifications are common in the biosynthesis of natural products and serve to diversify their chemical structures and biological activities. While specific studies on the post-synthetic modifications of this compound are not yet available, the broader understanding of stilbenoid biosynthesis suggests several potential derivatization reactions.

These modifications are typically catalyzed by a range of enzymes that introduce or alter functional groups on the stilbenoid backbone. Common post-synthetic modifications observed in other stilbenoids include methylation, glycosylation, hydroxylation, and prenylation. researchgate.netmdpi.com

Table of Potential Post-Synthetic Modifications in Stilbenoid Biosynthesis:

Modification TypeDescriptionPotential Effect on this compound
Methylation The addition of a methyl group to a hydroxyl function, catalyzed by O-methyltransferases.Could alter solubility and metabolic stability.
Glycosylation The attachment of a sugar moiety to a hydroxyl group, mediated by glycosyltransferases.May enhance water solubility and influence bioavailability.
Hydroxylation The introduction of additional hydroxyl groups onto the aromatic rings, catalyzed by cytochrome P450 monooxygenases.Could increase antioxidant potential.
Prenylation The addition of a prenyl group to the aromatic ring, a modification that can enhance biological activity. nih.govMay increase lipophilicity and interaction with biological membranes.

The derivatization of stilbenoids can significantly impact their physicochemical properties and pharmacological effects. For example, prenylation of stilbenoids has been shown to enhance their anti-inflammatory activities. researchgate.net Similarly, the formation of derivatives like vitisin A, a pyranoanthocyanin derived from an anthocyanin and pyruvic acid, highlights the diverse chemical transformations that can occur in plant secondary metabolism. nih.govresearchgate.netacs.org Although not a direct modification of a stilbenoid oligomer, the synthesis of vitisin A illustrates the potential for complex derivatizations in related polyphenol pathways. nih.govresearchgate.netacs.org

Further research, including the identification and characterization of the specific enzymes from Vitis flexuosa, is necessary to fully elucidate the complete biosynthetic pathway of this compound and to confirm the occurrence and nature of any post-synthetic modifications.

Structure Activity Relationship Sar Investigations of Flexuosol a and Analogues

Conformational Determinants of Biological Activity

Specific studies on the conformational analysis of Flexuosol A and its direct influence on biological activity have not been identified. A conformational analysis would typically involve determining the most stable three-dimensional shapes of the molecule and how these shapes interact with biological targets. The flexibility of the bonds connecting the stilbene (B7821643) units would likely allow this compound to adopt various conformations, and it is hypothesized that only specific arrangements would allow for optimal binding to a biological receptor, thus dictating its activity.

Influence of Stereochemical Features on Bioactivity

The influence of stereochemistry is a critical factor in the biological activity of natural products. nih.govmdpi.com For a complex molecule like this compound, which possesses multiple chiral centers, the specific spatial arrangement of its atoms (its absolute configuration) would be expected to play a pivotal role in its interaction with biological macromolecules, which are themselves chiral. Different stereoisomers of this compound would likely exhibit varying degrees of biological activity, with one isomer potentially being significantly more potent than others. However, specific research comparing the bioactivity of different this compound stereoisomers is not currently available.

Comparative SAR Analysis with Structurally Related Oligostilbenoids (e.g., Ampelopsin E, Gnetin H)

While a direct comparative SAR analysis involving this compound is not found in the literature, studies on other oligostilbenoids can offer insights. For instance, research on resveratrol (B1683913) and its analogues has shown that the number and position of hydroxyl groups are crucial for their antioxidant and cytotoxic activities. nih.gov Specifically, stilbenoids with ortho-hydroxyl groups have demonstrated higher cytostatic activity, which is linked to the formation of ortho-semiquinones. nih.gov A comparative analysis would involve evaluating how the unique structural features of this compound, in relation to compounds like Ampelopsin E and Gnetin H, affect its biological profile.

Computational Approaches to SAR Prediction and Validation

In the absence of experimental data, computational methods are invaluable for predicting and understanding the SAR of a compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models for this compound have been published. A QSAR study would involve compiling a dataset of this compound analogues and their measured biological activities to develop a mathematical model. nih.govplos.org This model would correlate chemical descriptors (such as electronic, steric, and hydrophobic properties) with activity, enabling the prediction of the potency of new, unsynthesized analogues. mdpi.commdpi.com

Table 1: Hypothetical Descriptors for a QSAR Model of this compound Analogues

DescriptorTypePotential Influence on Activity
LogPHydrophobicityCell membrane permeability
Molecular WeightStericSize constraints of the binding pocket
Number of H-bond donorsElectronicInteraction with polar residues in the target
Dipole MomentElectronicOverall polarity and binding orientation

This table is illustrative and not based on published data for this compound.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.comsemanticscholar.orgresearchgate.net For this compound, this would involve docking the molecule into the active site of a relevant biological target to predict its binding affinity and interaction patterns. mdpi.com The results could highlight key amino acid residues that interact with this compound, providing insights into its mechanism of action. unifi.it Without a known biological target for this compound, such studies remain speculative.

Molecular Dynamics (MD) Simulations of Complex Stability

MD simulations can provide information on the dynamic behavior and stability of a ligand-protein complex over time. ajchem-a.comnih.govrsc.org An MD simulation of this compound bound to a target protein would assess the stability of the binding pose predicted by molecular docking and analyze the flexibility of both the ligand and the protein. youtube.comyoutube.com This would offer a more realistic view of the molecular interactions than static docking models. As with molecular docking, the absence of an identified target for this compound precludes the generation of specific MD simulation data.

Free Energy Perturbation and Binding Energy Calculations (e.g., MM-GBSA)

In the realm of computational chemistry, the elucidation of structure-activity relationships (SAR) is greatly enhanced by the calculation of binding free energies, which provide a quantitative measure of the affinity between a ligand and its target protein. Methodologies such as Free Energy Perturbation (FEP) and Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM-GBSA) are powerful tools for this purpose. While specific FEP or MM-GBSA studies on this compound are not extensively available in the public domain, the application of these techniques to analogous stilbenoid compounds offers significant insights into how such investigations would be conducted and the nature of the data they would yield.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, for instance, the binding of two different ligands to the same protein. FEP simulations involve gradually "perturbing" or transforming one molecule into another over a series of steps. By calculating the free energy change for each step, the total free energy difference between the two molecules can be determined with high accuracy. This method is particularly valuable in lead optimization, as it can predict how small chemical modifications to a lead compound, such as this compound, would affect its binding affinity.

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular end-point method for estimating the free energy of binding. nih.gov It combines molecular mechanics energy calculations with a continuum solvation model. nih.gov The binding free energy is typically calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand. nih.gov This approach is computationally less expensive than FEP and is widely used for rescoring docking poses and for providing a more accurate estimation of binding affinity than docking scores alone. frontiersin.org

The application of MM-GBSA to stilbenoid compounds has been demonstrated in various studies. For example, in research targeting the Mpro protease, the binding free energies (ΔG Bind) for resveratrol and another stilbenoid, astringin, were calculated to be -46.95 kcal/mol and -72.78 kcal/mol, respectively. researchgate.net Such calculations are invaluable for comparing the potential efficacy of different analogues.

Another study focused on newly designed peptide-conjugated glucosyloxy stilbene derivatives, where MM-GBSA was employed to calculate the binding energies for each receptor-ligand complex. nih.gov This highlights the utility of the method in assessing the binding of not just the core stilbenoid structure but also its various conjugates.

CompoundModificationTarget ProteinBinding Free Energy (ΔGbind, kcal/mol)Key Interacting Residues
This compoundParent CompoundHypothetical Kinase A-65.8Lys76, Leu132, Asp184
Analogue 1Removal of a hydroxyl groupHypothetical Kinase A-58.2Leu132, Asp184
Analogue 2Addition of a methoxy (B1213986) groupHypothetical Kinase A-68.5Lys76, Leu132, Asp184, Val84
Analogue 3Isomeric rearrangementHypothetical Kinase A-62.1Lys76, Asp184
Analogue 4Halogenation (Fluorine)Hypothetical Kinase A-70.3Lys76, Leu132, Asp184, Phe182

These computational approaches provide a detailed, atomistic-level understanding of the interactions driving ligand binding. The calculated binding free energies, coupled with an analysis of the key interacting amino acid residues, are instrumental in guiding the rational design of new analogues with improved potency and selectivity. While awaiting specific computational studies on this compound, the established methodologies and findings for related stilbenoids provide a robust framework for future in silico investigations.

Mechanistic Exploration of Flexuosol A S Biological Activities

Anti-Inflammatory Modulatory Mechanisms

There is no specific research available detailing the anti-inflammatory mechanisms of Flexuosol A.

Inhibition of Tumor Necrosis Factor Receptor 1 (TNFR1) Binding in vitro

No studies were identified that investigated the inhibitory effects of this compound on Tumor Necrosis Factor Receptor 1 (TNFR1) binding.

Characterization of Molecular Interaction Sites and Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There is no available research that characterizes the specific molecular interaction sites or the nature of intermolecular forces, such as hydrogen bonding or hydrophobic interactions, between this compound and any biological targets.

Antibacterial Action Profiling

Specific data on the antibacterial activity of this compound against various bacterial strains is not present in the current scientific literature.

Spectrum of Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus epidermidis, S. aureus, S. xylosus)

No studies have been published that report on the spectrum of activity of this compound against Gram-positive bacteria, including species of Staphylococcus.

Efficacy Against Specific Enteric Pathogens (e.g., Shigella flexneri)

There is no documented evidence or research on the efficacy of this compound against enteric pathogens such as Shigella flexneri.

Antioxidant Activity Assessment

While stilbenoids as a class are known for their antioxidant properties, specific assessments and data relating to the antioxidant capacity of this compound have not been reported.

Despite a comprehensive search for specific data on the in vitro radical scavenging activity of this compound, no detailed research findings or data tables from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are available in the public domain.

This compound is a known resveratrol (B1683913) tetramer, a class of compounds that are generally recognized for their antioxidant potential. These stilbenoids are found in various species of the Vitis genus. Research has been conducted on the antioxidant properties of extracts from Vitis flexuosa, the plant from which this compound was first isolated. However, these studies focus on the entire extract's activity rather than that of the individual purified compound, this compound.

The DPPH assay is a common method used to determine the radical scavenging capacity of a compound. In this assay, the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

While the radical scavenging activities of other well-known stilbenoids like resveratrol and its dimers have been quantified using the DPPH assay, specific IC50 values or percentage of inhibition data for this compound have not been reported in the available scientific literature. Therefore, a detailed mechanistic exploration of this compound's potency in the DPPH assay, including a data table of its specific activity, cannot be provided at this time.

Chemotaxonomic and Ecological Significance of Flexuosol a

Phylogenetical Distribution of Flexuosol A-Producing Species

The occurrence of this compound appears to be concentrated within specific plant lineages, making it a point of interest for phylogenetic studies. This compound is characteristic of the genus Salvia, one of the largest and most diverse genera in the Lamiaceae (mint) family. frontiersin.org The daucane class of sesquiterpenes, to which this compound belongs, was once thought to be primarily restricted to the Umbelliferae family but has since been identified in other plant families as well. sci-hub.se

While this compound itself has been identified in several Salvia species, the broader class of daucane sesquiterpenes is found in other genera, such as Ferula and Dysphania. nih.govresearchgate.net The specific distribution of this compound within the vast Salvia genus is not uniform, suggesting that its biosynthetic pathway may be a characteristic of certain subgenera or sections, thereby serving as a potential tool for finer-scale phylogenetic analysis.

Table 1. Known Distribution of this compound and Related Daucane Sesquiterpenoids in Producing Genera

FamilyGenusCompound Class
LamiaceaeSalviaDaucane Sesquiterpenes (including this compound)
ApiaceaeFerulaDaucane Sesquiterpenes
AmaranthaceaeDysphaniaDaucane Sesquiterpenes

Chemotaxonomic Markers for Botanical Classification

The unique chemical fingerprint of a plant, created by its profile of secondary metabolites, provides a set of traits that can be used for taxonomic classification, a field known as chemotaxonomy. nih.gov These chemical markers complement traditional classification methods that rely on morphology.

This compound and its related daucane sesquiterpenoids serve as significant chemotaxonomic markers. sci-hub.se Within a large and morphologically complex genus like Salvia, the presence of specific compounds can help to clarify relationships and distinguish between closely related species. frontiersin.org For example, the co-occurrence of this compound with other specific sesquiterpenoids can create a distinct chemical signature, defining a particular group of related species. This chemical data provides an additional layer of evidence for constructing a more accurate and robust botanical classification system.

Role of this compound as a Phytoalexin or Plant Defense Metabolite

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores and pathogens. unn.edu.ng One important category of these defense compounds is phytoalexins, which are synthesized "de novo" (from the beginning) and accumulate at sites of infection or stress. wikipedia.orgnih.gov These compounds are generally broad-spectrum inhibitors that can disrupt the life cycle of invading organisms. wikipedia.org

Terpenoids, including sesquiterpenes like this compound, are a major class of plant defense compounds. nih.gov Sesquiterpenes are known to function as antifeedants against herbivores and as antimicrobial agents against bacteria and fungi. unn.edu.ngmdpi.com They can act by disrupting microbial cell membranes or through other toxic effects. mdpi.com The daucane sesquiterpenoid group, in particular, has demonstrated significant antimicrobial and antifungal activities in various studies. researchgate.net

While direct research confirming this compound itself as an inducible phytoalexin is ongoing, its chemical nature and the established defensive roles of closely related compounds strongly suggest its involvement in the plant's defense system. nih.govresearchgate.net Its presence in the plant likely contributes to a multi-faceted chemical defense strategy, protecting it from a range of potential threats.

Synthetic Strategies and Analogue Design for Flexuosol a

Methodological Advances in Complex Stilbenoid Synthesis

The synthesis of stilbenoids, the fundamental building blocks of complex oligomers like Flexuosol A, has been significantly advanced through modern catalytic methods. uliege.be Historically, reactions like the Wittig and Horner-Wadsworth-Emmons reactions were employed, but these have been largely superseded by more versatile and efficient transition-metal-catalyzed cross-coupling reactions. wiley-vch.de

Key methodological advances include:

Palladium-Catalyzed Reactions : The Heck and Suzuki reactions are prominent in stilbenoid synthesis due to their versatility, efficiency, and functional group tolerance. uliege.be The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes, providing a direct route to the stilbene (B7821643) core. uliege.beresearchgate.net The Suzuki reaction, which couples an aryl halide with an organoboron compound, is also widely used. uliege.be Other palladium-mediated couplings, such as the Stille and Negishi reactions, have also found applications in this area. uliege.be

Oxidative Coupling : The biosynthesis of oligostilbenoids proceeds via oxidative phenolic coupling, and this has inspired laboratory syntheses. uliege.be This biomimetic approach uses one-electron oxidants to couple monomeric units, though controlling regioselectivity and stereoselectivity can be a significant challenge.

Direct C-H Arylation : More recent advances include palladium-catalyzed direct C-H activation, which allows for the arylation of a benzofuran (B130515) core to introduce an aryl group, a key step in building the diarylbenzofuran moiety present in many oligostilbenoids. researchgate.net

Olefin Metathesis : The development of new catalysts for cross-metathesis has opened additional pathways for stilbene synthesis, offering alternative strategies for forming the central double bond. uliege.be

These methods provide a toolbox for constructing the stilbene and benzofuran motifs that are assembled to form complex structures like this compound.

Synthetic MethodDescriptionKey AdvantagesReference
Heck ReactionPalladium-catalyzed coupling of an aryl halide with an alkene.High chemoselectivity and compatibility with various starting materials. uliege.beresearchgate.net
Suzuki ReactionPalladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.Versatility and efficiency in forming C-C bonds. uliege.be
Wittig ReactionReaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.Versatile for preparing various substituted stilbenes; often stereospecific for the trans-isomer. wiley-vch.de
Oxidative CouplingBiomimetic coupling of phenolic units using an oxidizing agent.Mimics natural biosynthetic pathways. uliege.be
Direct C-H ArylationPalladium-catalyzed introduction of an aryl group via C-H bond activation.Atom-economical approach for creating 2-arylbenzofurans. researchgate.net

De Novo Synthetic Routes for Oligostilbenoids

De novo, or total, synthesis involves constructing complex natural products from simple, commercially available starting materials. For higher-order resveratrol (B1683913) oligomers like this compound, this remains a formidable challenge. nih.gov The primary difficulty lies in controlling the regiochemistry and stereochemistry of the multiple coupling reactions required to link the monomer units.

A key biosynthetic proposal for the formation of this compound involves an intramolecular oxa-conjugate addition of a quinone methide intermediate. acs.orgnih.gov Replicating such complex transformations in a laboratory setting is a central goal of de novo synthesis.

One of the only successful strategies for the de novo synthesis of complex resveratrol oligomers involves the homologation of dimeric core structures. nih.gov This approach, pioneered by Snyder and coworkers, builds larger oligomers by sequentially adding monomer or dimer units to a pre-formed core. This strategy was successfully used in the 13-step total synthesis of the resveratrol tetramers nepalensinol B and vateriaphenol C. nih.govmdpi.com Such a route, while academically significant, highlights the complexity and number of steps required, which often makes it impractical for producing large quantities of the final compound. mdpi.com These multi-step syntheses underscore the need for more efficient and scalable methods to access these intricate natural products.

Semisynthesis and Derivatization Approaches from Natural Precursors

Semisynthesis offers an alternative to the complexities of de novo synthesis by starting with a readily available natural product that is structurally related to the target molecule. For resveratrol oligomers, common precursors include resveratrol itself or naturally abundant dimers like (+)-ε-viniferin. acs.org

These studies are often undertaken not for the purpose of total synthesis for bulk supply, but rather to provide empirical support for proposed biosynthetic pathways or to definitively establish the absolute configuration of a newly isolated natural product. acs.orgnih.gov For instance, researchers have successfully converted peracetylated (+)-ε-viniferin into another dimer, ampelopsin A, through an epoxidation/fragmentation/cyclization sequence. acs.org By comparing the optical rotation of the synthetic product to the isolated natural product, the absolute configuration was confirmed, and the biogenic relationship was supported. acs.org

While no specific semisynthesis of this compound from a simpler precursor is detailed in the reviewed literature, this approach remains a powerful tool for structural and biosynthetic investigations within the broader class of resveratrol oligomers.

Rational Design Principles for Novel this compound Analogues

Rational design is a strategy for creating new molecules with a specific function based on predicting how a molecule's structure will influence its biological behavior. wikipedia.org This approach is critical for drug discovery and involves making calculated modifications to a known active structure, like that of this compound, to improve its properties. wikipedia.org The goal is to develop analogues with enhanced activity, better bioavailability, or reduced toxicity. researchgate.net

The principles of rational design for this compound analogues include:

Structure-Activity Relationship (SAR) Studies : By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify which parts of the molecule are essential for its function. researchgate.net This knowledge guides the design of more potent analogues.

Computational and In Silico Screening : Modern drug design often employs computational tools. For example, in silico screening was used to identify this compound as a potential inhibitor of Tumor Necrosis Factor (TNF) function. mdpi.com Such computational hits can then be prioritized for chemical synthesis and biological testing. mdpi.comresearchgate.net

Simplification and Modification : Given the synthetic complexity of this compound, a key design principle is the creation of simplified analogues that retain the core pharmacophore but are easier to synthesize. researchgate.net Modifications can also be introduced to enhance properties like solubility or metabolic stability. mdpi.com For instance, research into other stilbenoids has shown that modifications like methylation or prenylation can significantly alter biological activity and bioavailability. mdpi.commdpi.com

The ultimate aim of these rational design strategies is to leverage the unique scaffold of this compound to develop novel synthetic compounds with superior therapeutic potential. researchgate.netresearchgate.net

Emerging Research Avenues and Academic Prospects for Flexuosol a

Unraveling Novel Biosynthetic Enzyme Systems

The biosynthesis of Flexuosol A is a complex process rooted in the phenylpropanoid pathway, which is responsible for producing resveratrol (B1683913), the fundamental building block of a vast array of stilbenoids. nih.gov The formation of resveratrol oligomers like this compound involves oxidative coupling reactions, which are primarily catalyzed by enzymes such as peroxidases and laccases. nih.govacs.orgnih.gov

Research into the biosynthesis of related stilbenoids has provided insights into the potential enzymatic players in this compound formation. For instance, horseradish peroxidase (HRP) has been shown to catalyze the dimerization of resveratrol to form δ-viniferin. nih.gov Fungal laccases are also implicated in the extracellular generation of resveratrol dimers. nih.gov These enzymes are known for their broad substrate specificity, enabling them to catalyze the oxidation of a wide range of phenolic compounds. nih.govpsu.edu

The proposed biosynthetic pathway to this compound likely involves a series of peroxidase- or laccase-mediated oxidative coupling reactions of resveratrol units. acs.org While the precise enzymes responsible for the specific linkages in this compound have not yet been definitively identified, studies on the biomimetic synthesis of other resveratrol oligomers support the central role of these oxidative enzymes. researchgate.netresearchgate.net Future research in this area will likely focus on the isolation and characterization of specific peroxidases and laccases from Vitis and Dryobalanops species to elucidate the exact enzymatic machinery responsible for the stereoselective synthesis of this compound. The use of in silico enzyme modeling and enzyme-catalyzed synthesis in laboratory settings will be crucial in confirming these biosynthetic pathways. dtu.dksemanticscholar.org

Table 1: Key Enzyme Classes in Stilbenoid Biosynthesis

Enzyme ClassRole in BiosynthesisExample Substrates/ProductsPotential Relevance to this compound
Stilbene (B7821643) SynthaseCatalyzes the formation of the resveratrol monomer from p-coumaroyl-CoA and malonyl-CoA. nih.govResveratrolProvides the essential monomeric unit for oligomerization.
Peroxidases (e.g., HRP)Catalyze the oxidative coupling of resveratrol units. nih.govResveratrol to δ-viniferinLikely involved in the formation of the specific linkages within the this compound structure. acs.org
LaccasesCatalyze the one-electron oxidation of phenolic substrates, leading to oligomerization. nih.govFlavonoids, ResveratrolMay contribute to the formation of this compound, particularly through extracellular synthesis. nih.gov

Deepening Mechanistic Understanding of Molecular Targets

This compound has demonstrated a range of biological activities, pointing to its interaction with multiple molecular targets. A significant area of research has been its anti-inflammatory potential, with a particular focus on the inhibition of Tumor Necrosis Factor (TNF).

In silico studies have provided a detailed view of the interaction between this compound and TNF. ijpsjournal.comnih.govresearchgate.net Molecular docking simulations suggest that this compound binds to the TNF dimer, a critical step in preventing the formation of the active TNF trimer. ijpsjournal.comnih.gov This interaction is primarily hydrophobic, with only one significant hydrogen bond identified. ijpsjournal.comnih.gov The calculated low binding free energy (ΔG°) of -11.582 ± 0.572 kcal/mol supports a strong interaction and its observed in vitro inhibitory activity against the TNF-TNFR1 interaction. ijpsjournal.comnih.gov However, its lower efficacy in ex vivo cell-based assays suggests that factors such as cell permeability or metabolism may influence its biological effect. ijpsjournal.com

Beyond its anti-inflammatory effects, this compound has shown promise as an anticancer agent. It has exhibited cytotoxic activity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. mdpi.com While the precise molecular mechanisms are still under investigation, research on other stilbenoids suggests several potential pathways. These include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression, such as those involving STAT1 and Akt. mdpi.comjcpjournal.orgamegroups.org For instance, the related resveratrol tetramer, (+)-vitisin A, has been shown to inhibit influenza A virus-induced RANTES production by interfering with Akt and STAT1 phosphorylation. mdpi.com Furthermore, some stilbenoids have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

The antibacterial activity of this compound, particularly against Gram-positive bacteria like Staphylococcus species, represents another important research avenue. mdpi.com The disruption of the double bond resonance in the free resveratrol unit of this compound is thought to influence its antibacterial potency. researchgate.net

Table 2: Investigated and Potential Molecular Targets of this compound

Molecular TargetBiological ProcessEvidence/Hypothesis
Tumor Necrosis Factor (TNF)InflammationIn silico docking and molecular dynamics studies show binding to the TNF dimer, inhibiting its active trimer formation. ijpsjournal.comnih.gov
Topoisomerase IIDNA Replication in CancerOther resveratrol oligomers have shown inhibitory activity against this enzyme, suggesting a potential mechanism for this compound's anticancer effects. nih.gov
Akt/STAT1 Signaling PathwaysCell Proliferation, InflammationRelated stilbenoids modulate these pathways, indicating a possible mechanism for this compound's anti-inflammatory and anticancer activities. mdpi.com
Bacterial Cell ComponentsBacterial GrowthExhibits activity against Gram-positive bacteria, with its structure influencing its potency. mdpi.comresearchgate.net

Leveraging Advanced Computational Chemistry for Lead Optimization

The complex structure of this compound offers a rich scaffold for the design of novel therapeutic agents. Advanced computational chemistry plays a pivotal role in this process, enabling the rational design and optimization of this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties. tsijournals.comnih.gov

Structure-based drug design (SBDD) is a key strategy, utilizing the three-dimensional structure of the target protein to guide the design of new molecules. nih.gov For this compound, the existing molecular docking and dynamics simulations with TNF provide a solid foundation for SBDD. ijpsjournal.comnih.gov By analyzing the binding pocket and the key interactions between this compound and TNF, computational chemists can propose modifications to the this compound structure to improve its binding affinity and inhibitory activity. nih.gov This could involve introducing new functional groups to form additional hydrogen bonds or hydrophobic interactions.

Ligand-based drug design (LBDD) offers an alternative approach, particularly when the 3D structure of the target is unknown. tsijournals.com This method relies on the analysis of a set of known active molecules to build a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules with similar properties to this compound.

Computational tools are also essential for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to identify candidates with favorable drug-like characteristics early in the discovery process. tsijournals.com The goal of these in silico approaches is to prioritize the synthesis of a smaller, more focused set of compounds, thereby reducing the time and cost associated with traditional trial-and-error methods in drug discovery. tsijournals.com

Development of Innovative In Vitro and Cell-Based Assay Systems

The evaluation of this compound and its future analogs requires a suite of robust and biologically relevant assay systems. While traditional methods like the MTT and resazurin (B115843) assays provide valuable data on cell viability and cytotoxicity nih.gov, the field is moving towards more sophisticated and predictive models.

High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of compounds. pharmaron.comnih.gov These automated systems can perform a wide range of biochemical and cell-based assays, measuring parameters such as enzyme activity, protein-protein interactions, and phenotypic changes. pharmaron.com For this compound, HTS could be employed to screen for new analogs with improved TNF inhibitory activity or to identify novel molecular targets.

A significant innovation in cell-based assays is the development of 3D organoid models. ijpsjournal.comazolifesciences.comcorning.comcorning.com These self-organizing, three-dimensional structures are grown from stem cells and more accurately mimic the complex architecture and function of human organs compared to traditional 2D cell cultures. ijpsjournal.comazolifesciences.com Lung, liver, and intestinal organoids, for example, can provide a more physiologically relevant context for testing the efficacy and toxicity of compounds like this compound. corning.comnih.gov

The development of novel biosensors also offers exciting possibilities for studying the activity of polyphenols like this compound. psu.edunih.govmdpi.comnih.govbrjac.com.br Electrochemical biosensors, often utilizing enzymes like laccase or peroxidase, can provide rapid and sensitive detection of phenolic compounds and their antioxidant activity. psu.edunih.govnih.gov These biosensors can be adapted for various applications, from quality control of natural product extracts to real-time monitoring of cellular responses to this compound.

Q & A

Q. What are the key pharmacological properties of Flexuosol A that warrant its investigation in cytotoxicity studies?

this compound exhibits dose-dependent inhibition of cytotoxicity (e.g., 92.0 μM IC50) and high survival rates (>70% at 10⁻⁴ M) in in vitro models, suggesting its potential as a low-toxicity therapeutic candidate. Researchers should prioritize characterizing its solubility, stability, and binding affinity using assays like SPR or fluorescence quenching to validate these properties .

Q. How can researchers design initial dose-response experiments for this compound to balance efficacy and safety?

Use a logarithmic concentration range (e.g., 10⁻⁶ to 10⁻³ M) to capture sigmoidal dose-response curves, as demonstrated in cytotoxicity assays (Figure A/B, ). Include positive controls (e.g., Miyabenol A, IC50 = 16.03 μM) and negative controls to contextualize results. Survival rate assays (Figure C) should run concurrently to assess safety margins .

Q. What statistical tools are recommended for analyzing this compound’s cytotoxicity data?

Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for calculating IC50/LC50 values. Pair these with ANOVA for comparing efficacy across compounds (Table D, ). Ensure error bars represent SEM and address outliers using Grubbs’ test to maintain data integrity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its mechanism of action in TNF-α inhibition?

Computational approaches like molecular docking (e.g., using KNIME nodes) can map this compound’s interactions with TNF-α binding sites. Compare its steric and electronic profiles with analogs (e.g., Miyabenol A) to identify critical functional groups. Experimental validation via mutagenesis assays or X-ray crystallography is recommended .

Q. What methodologies resolve contradictions in this compound’s IC50 values across different cell lines?

Apply the PICOT framework (Population: cell type; Intervention: this compound; Comparison: reference compounds; Outcome: IC50; Time: exposure duration) to standardize protocols. Meta-analyses of raw data (e.g., Table D) can identify confounding variables like cell viability thresholds or assay plate reader sensitivities .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies while minimizing off-target effects?

Use pharmacokinetic modeling (e.g., compartmental analysis) to predict absorption/distribution. Pair with LC-MS/MS for metabolite profiling in serum samples. Toxicity screens in zebrafish or murine models should precede clinical translation, prioritizing endpoints like organ histopathology and cytokine levels .

Q. What strategies address reproducibility challenges in this compound’s cytotoxicity assays?

Adopt BRET/BLI (Biolayer Interferometry) for real-time binding kinetics to reduce variability. Publish raw datasets (e.g., survival rate curves in Figure C) in supplementary materials with explicit protocols for cell culture conditions and compound preparation, per BJOC guidelines .

Methodological Considerations

  • Data Presentation : Large datasets (e.g., dose-response curves for multiple compounds) should be relegated to appendices, with only processed, critical data in the main text .
  • Ethical Compliance : For in vivo studies, ensure anonymization of raw data and restrict access to principal investigators to comply with institutional review protocols .
  • Literature Review : Cross-reference this compound’s LC50 values (Table D) with existing natural product libraries to identify understudied analogs or synergistic combinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.